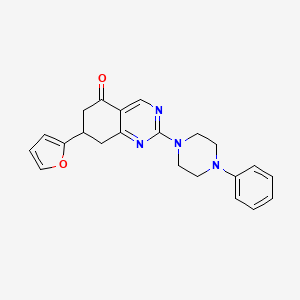

7-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one

Description

7-(Furan-2-yl)-2-(4-phenylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one is a quinazolinone derivative featuring a furan substituent at the 7-position and a 4-phenylpiperazine group at the 2-position. Quinazolinones are heterocyclic compounds with a broad range of pharmacological activities, including antiviral, anticancer, and antimicrobial properties . This compound’s synthesis likely involves multi-step reactions, such as condensation and nucleophilic substitution, to assemble the core structure and install substituents .

Properties

IUPAC Name |

7-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)-7,8-dihydro-6H-quinazolin-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O2/c27-20-14-16(21-7-4-12-28-21)13-19-18(20)15-23-22(24-19)26-10-8-25(9-11-26)17-5-2-1-3-6-17/h1-7,12,15-16H,8-11,13-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTSNZLXWLFNYJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C3=NC=C4C(=N3)CC(CC4=O)C5=CC=CO5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

7-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound that has garnered attention in recent pharmacological studies due to its potential therapeutic applications. This compound features a unique structure that combines a furan ring and a piperazine moiety, which are known to influence biological activity significantly.

- Molecular Formula : C23H24N4O2

- Molecular Weight : 388.46 g/mol

- CAS Number : Not specified in the sources.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including its effects on neurotransmitter systems, potential anti-cancer properties, and its role in modulating inflammation.

1. Neuropharmacological Effects

Research indicates that compounds containing piperazine derivatives often exhibit significant interactions with serotonin and dopamine receptors. The presence of the phenylpiperazine moiety in this compound suggests potential activity as an antidepressant or anxiolytic agent. Studies have shown that similar compounds can enhance serotonin levels and modulate dopaminergic pathways, leading to improved mood and reduced anxiety symptoms .

2. Anticancer Properties

Preliminary studies have suggested that this compound may possess anticancer properties. In vitro assays have demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, although further research is needed to elucidate the precise pathways involved .

3. Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. Research indicates that it may inhibit pro-inflammatory cytokines and reduce oxidative stress markers in cell models exposed to inflammatory stimuli. This suggests potential therapeutic applications in treating conditions characterized by chronic inflammation .

Case Studies and Research Findings

Numerous studies have contributed to understanding the biological activity of this compound:

Structure-Activity Relationship (SAR)

The structure of this compound is critical for its biological activity. The furan ring contributes to lipophilicity, facilitating membrane permeability, while the piperazine component enhances receptor binding affinity.

Scientific Research Applications

Structural Features

The compound features a quinazolinone core, a furan ring, and a piperazine moiety. These structural components contribute to its diverse biological activities and potential therapeutic applications.

Antidepressant Activity

Research indicates that compounds with piperazine derivatives often exhibit antidepressant properties. The presence of the furan and quinazolinone structures in this compound may enhance its interaction with neurotransmitter systems, particularly serotonin and dopamine receptors.

Case Study:

A study explored the synthesis of similar compounds, demonstrating their efficacy in animal models of depression. The findings suggest that modifications to the piperazine structure can significantly influence the antidepressant effects observed .

Antitumor Activity

The quinazolinone scaffold is known for its anticancer properties. Preliminary studies have shown that derivatives of this compound can inhibit tumor growth in various cancer cell lines by inducing apoptosis and cell cycle arrest.

Case Study:

An investigation into related quinazolinone compounds revealed that they could effectively inhibit the proliferation of breast cancer cells through mechanisms involving apoptosis and inhibition of specific kinases .

Neuroprotective Effects

Given the structural similarities to known neuroprotective agents, this compound may interact with neuroreceptors to provide protective effects against neurodegenerative diseases.

Case Study:

Research has indicated that similar compounds can mitigate oxidative stress in neuronal cells, suggesting a potential application in treating conditions like Alzheimer's disease .

Antimicrobial Activity

Preliminary tests have shown that furan-containing compounds exhibit antimicrobial properties against various bacterial strains.

Case Study:

A recent study tested derivatives of furan-based compounds against resistant bacterial strains, showing significant inhibitory effects, which could lead to new antibiotic developments .

Synthetic Pathways

The synthesis of 7-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one involves several key steps:

- Formation of the Quinazolinone Core : This is typically achieved through cyclization reactions involving appropriate precursors.

- Introduction of the Furan Ring : The furan moiety can be introduced via electrophilic substitution or nucleophilic addition methods.

- Piperazine Substitution : The final step often involves attaching the piperazine group through nucleophilic substitution reactions.

These synthetic routes highlight the versatility of this compound and its potential for further modifications to enhance biological activity.

Chemical Reactions Analysis

Core Reactivity of the Quinazolinone Scaffold

The quinazolinone moiety exhibits reactivity at positions C2 and C7 , influenced by electron-withdrawing effects of the carbonyl group. Key reactions include:

For example, coupling with 4-fluorophenylpiperazine under Ullmann conditions yields analogs with enhanced receptor-binding properties .

Furan Ring Reactivity

The furan-2-yl group undergoes electrophilic substitutions at the C5 position due to electron-rich π-systems:

| Reaction | Reagents | Product |

|---|---|---|

| Nitration | Acetyl nitrate (AcONO₂) | 5-Nitro-furan derivative |

| Halogenation | NBS (in CCl₄) | 5-Bromo-furan adduct |

These modifications alter hydrophobic interactions in biological targets.

Piperazine Functionalization

The 4-phenylpiperazin-1-yl group participates in:

| Reaction | Mechanism | Application |

|---|---|---|

| N-Alkylation | Reaction with alkyl halides (e.g., CH₃I) | Increased basicity for improved pharmacokinetics |

| Acylation | Acetic anhydride/pyridine | Enhanced hydrogen-bonding capacity |

For instance, acylation at the piperazine nitrogen improves blood-brain barrier penetration in neuroactive derivatives.

Comparative Reactivity with Analogues

The table below contrasts reaction outcomes with structurally similar compounds :

Stability and Side Reactions

-

Hydrolysis : The lactam ring in quinazolinone is stable under acidic conditions but hydrolyzes in strong bases (e.g., NaOH/EtOH).

-

Oxidation : Furan rings are prone to oxidative cleavage with KMnO₄, forming diketones.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The target compound belongs to a family of 7,8-dihydroquinazolin-5(6H)-one derivatives with modifications at the 2- and 7-positions. Key structural analogues include:

Key Observations :

- The 3,4-dimethoxyphenyl variant () enhances electron density, which may improve solubility or target interactions.

- 2-Position : The 4-phenylpiperazine group is a common pharmacophore in CNS-targeting drugs. Substitutions like benzodioxolylmethyl () or furoyl () increase steric bulk and modulate lipophilicity.

Physicochemical and Electronic Properties

- The furan group (η ~5.0 eV) offers moderate hardness compared to phenyl (η ~7.0 eV).

Q & A

Q. What strategies reconcile discrepancies in metabolic stability predictions between in vitro and in vivo models?

- Methodological Answer: Compare hepatic microsome stability (e.g., human vs. rat) with in vivo pharmacokinetics. Apply PBPK modeling to account for tissue distribution differences. Identify major metabolites via LC-MS/MS and test their activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.